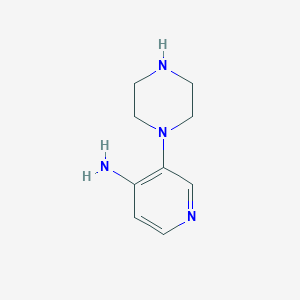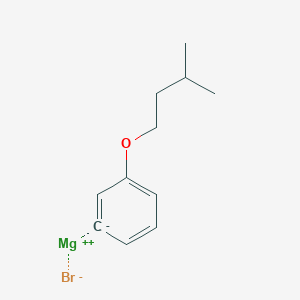
Magnesium;3-methylbutoxybenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;3-methylbutoxybenzene;bromide is a type of Grignard reagent, which is an organomagnesium compound. Grignard reagents are crucial in organic chemistry due to their ability to form carbon-carbon bonds, making them valuable in the synthesis of various organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;3-methylbutoxybenzene;bromide is typically synthesized by reacting magnesium metal with 3-methylbutoxybenzene bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like this compound involves large-scale reactors equipped with reflux condensers and mechanical stirrers. The reaction conditions are carefully controlled to ensure high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;3-methylbutoxybenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Oxidation and Reduction: Participates in various redox reactions depending on the reactants and conditions.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert conditions .
Major Products Formed
The major products formed from reactions involving this compound are alcohols, carboxylic acids, and other carbon-carbon bonded compounds .
Aplicaciones Científicas De Investigación
Magnesium;3-methylbutoxybenzene;bromide is widely used in scientific research for:
Organic Synthesis: Used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: Plays a role in the synthesis of various pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Employed in the synthesis of biologically active molecules for research purposes.
Mecanismo De Acción
The mechanism of action of magnesium;3-methylbutoxybenzene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms in carbonyl compounds. This results in the formation of a new carbon-carbon bond, followed by protonation to yield the final product . The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom a strong nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
Methylmagnesium bromide: Another Grignard reagent with similar reactivity but different substituents.
Phenylmagnesium bromide: Similar in structure but with a phenyl group instead of a 3-methylbutoxybenzene group.
Ethylmagnesium bromide: Similar reactivity but with an ethyl group.
Uniqueness
Magnesium;3-methylbutoxybenzene;bromide is unique due to its specific substituent, which can impart different reactivity and selectivity in organic synthesis compared to other Grignard reagents .
Propiedades
Fórmula molecular |
C11H15BrMgO |
|---|---|
Peso molecular |
267.45 g/mol |
Nombre IUPAC |
magnesium;3-methylbutoxybenzene;bromide |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-4,6-7,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
LPFBYMIWJGHVJX-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
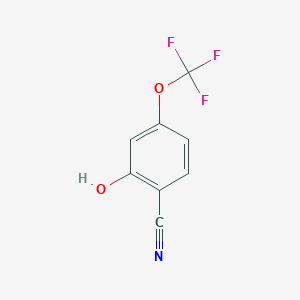
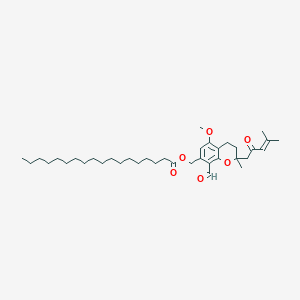
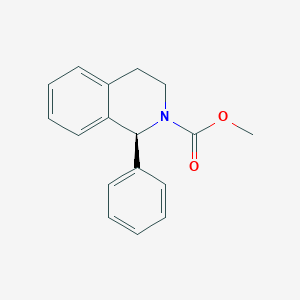
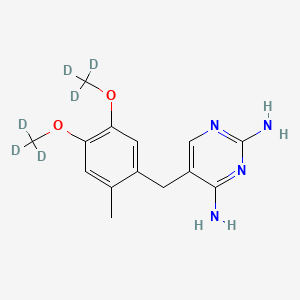
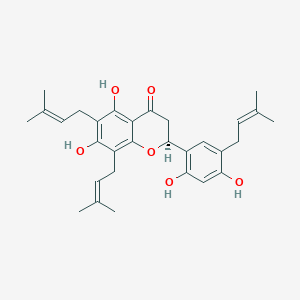
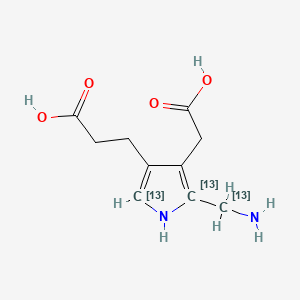
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
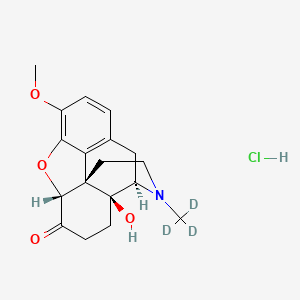

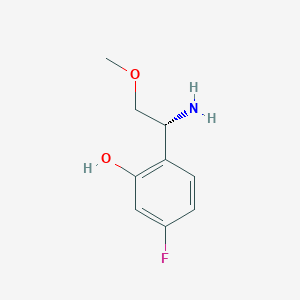
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)
